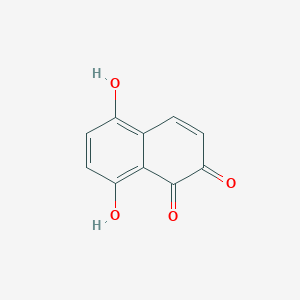

5,8-Dihydroxynaphthalene-1,2-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

31039-64-2 |

|---|---|

Molecular Formula |

C10H6O4 |

Molecular Weight |

190.15 g/mol |

IUPAC Name |

5,8-dihydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C10H6O4/c11-6-3-4-7(12)9-5(6)1-2-8(13)10(9)14/h1-4,11-12H |

InChI Key |

BJOUHEDEMLBMLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C(=O)C2=C(C=CC(=C21)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization

De Novo Synthesis Approaches to 5,8-Dihydroxynaphthalene-1,2-dione

The de novo synthesis of this compound is not explicitly detailed in current literature. However, established synthetic routes for other 1,2-naphthoquinones can provide a blueprint for potential multi-step sequences.

A plausible synthetic strategy would involve the construction of a suitably substituted naphthalene (B1677914) core followed by selective oxidation. A common precursor for the analogous 1,4-dione is 1,5-dihydroxynaphthalene. A hypothetical pathway to the 1,2-dione could involve the regioselective introduction of functional groups at the C1 and C2 positions that can be later converted to carbonyls.

One of the most reliable methods for forming the 1,2-naphthoquinone (B1664529) moiety is the oxidation of 1-amino-2-hydroxynaphthalene derivatives. wikipedia.org This suggests a potential synthetic sequence beginning with 1,5-dihydroxynaphthalene. The challenge lies in the regioselective nitration or nitrosation, followed by reduction and diazotization/hydrolysis to install the required amino and hydroxyl groups at the C1 and C2 positions, while the C5 and C8 hydroxyls are protected. The final step would be the oxidation of the resulting 5,8-dihydroxy-1-amino-2-hydroxynaphthalene intermediate to yield the target 1,2-dione.

Another potential precursor is 1,2,5,8-tetrahydroxynaphthalene. nih.gov The key challenge in this approach is the regioselective oxidation of the hydroxyl groups at the 1 and 2 positions without affecting the hydroquinone (B1673460) moiety at the 5 and 8 positions. Electron-donating groups are known to lower the redox potential of quinones, making the 1,2,5,8-tetrahydroxynaphthalene system susceptible to over-oxidation. nih.gov

The direct oxidation of a substituted naphthalene is a primary method for generating the 1,2-dione core. A noteworthy method involves the trivalent iodine-mediated oxidation of methoxy-substituted naphthalenes. rsc.org This approach could be adapted by starting with 1,5-dimethoxynaphthalene, performing a sequence to introduce a hydroxyl or another methoxy (B1213986) group at the C2 position, and then applying a suitable oxidant. Subsequent demethylation of the C5 and C8 methoxy groups would yield the final product.

The choice of oxidant is critical for selectivity. Common reagents for the synthesis of ortho-quinones from catechols (1,2-diols) include Fremy's salt, ceric ammonium (B1175870) nitrate (B79036) (CAN), or salcomine-O₂. The successful application of these oxidants would depend on their ability to selectively oxidize the 1,2-diol system in the presence of the 5,8-dihydroxy groups, which may require protective group chemistry.

| Precursor Type | Key Transformation | Reagents/Conditions | Challenges |

| Methoxy-substituted naphthalene | Oxidation | Trivalent iodine reagents | Regioselectivity, potential for over-oxidation |

| 1-Amino-2-hydroxynaphthalene | Oxidation | Ferric chloride wikipedia.org | Synthesis of the specific 5,8-dihydroxy-substituted precursor |

| 1,2-Dihydroxynaphthalene (Catechol) | Oxidation | Ceric Ammonium Nitrate (CAN), Fremy's Salt | Selectivity in the presence of 5,8-OH groups |

Modern catalytic methods offer efficient routes to complex aromatic systems. Palladium-catalyzed processes, for instance, are used to construct polycyclic naphthalene intermediates from simpler alkynes, which are subsequently oxidized to 1,2-naphthoquinones. rsc.org This strategy provides a convergent approach where a highly substituted naphthalene ring system could be assembled prior to the key oxidation step.

Furthermore, ortho-naphthoquinones themselves can serve as catalysts. For example, they have been used in metal-free aerobic cross-coupling reactions, demonstrating their role in facilitating oxidative transformations. rsc.org While this does not produce the quinone itself, it underscores the catalytic potential of the 1,2-dione scaffold in synthetic chemistry.

Functionalization and Derivatization Reactions

The reactivity of this compound would be dictated by the electrophilic nature of the quinone ring and the nucleophilic character of the phenolic hydroxyl groups.

The 1,2-dione system is susceptible to nucleophilic attack and cycloaddition reactions. The positions most likely to react are the C3 and C4 carbons. Photoinduced addition reactions with radical species have shown that alkyl radicals preferentially attack the C4-position of the 1,2-naphthosemiquinone radical, while acyl radicals can attack both the C3-position and the carbonyl oxygens. rsc.org

For this compound, the electronic influence of the hydroxyl groups at C5 and C8 would play a significant role in directing incoming nucleophiles. These electron-donating groups would increase the electron density of the aromatic ring, potentially modulating the reactivity of the C3 and C4 positions compared to an unsubstituted 1,2-naphthoquinone. Regioselective functionalization often requires careful tuning of reaction conditions or the use of directing groups, as has been extensively studied for related structures like BINOL. acs.orgnih.gov

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a prominent strategy in drug discovery. The 1,2-naphthoquinone scaffold, found in bioactive natural products like β-lapachone, is a common component in the design of new hybrid molecules. mdpi.comnih.gov

Common synthetic strategies involve linking the 1,2-naphthoquinone core to other heterocyclic systems. For example, 1,2-furanonaphthoquinones have been tethered to 1,2,3-triazole moieties via click chemistry. rsc.org Other reported hybrids include conjugates with furans, oxazoles, and chalcones. mdpi.comacs.org These syntheses often proceed through nucleophilic substitution or cycloaddition reactions on the quinone core. A hypothetical this compound could be similarly derivatized, with the added potential for functionalization at the C5 and C8 hydroxyl groups to attach other molecular fragments.

| Hybrid Type | Linkage Strategy | Example Partner Scaffold |

| Triazole Conjugates | Click Chemistry (CuAAC) | 1,2,3-Triazole rsc.org |

| Furan Hybrids | Photoaddition / Cyclization | Furan mdpi.comrsc.org |

| Chalcone Hybrids | Nucleophilic Substitution | Chalcone acs.org |

| Oxazole (B20620) Conjugates | Multi-component reactions | 2-Amino oxazole mdpi.com |

Stereochemical Control in Derivative Synthesis

The introduction of stereocenters into the derivatives of this compound (commonly known as naphthazarin) is a critical aspect of modern synthetic strategies, as the biological activity of these compounds can be highly dependent on their absolute configuration. rsc.org Research into the rational design of chiral derivatives has led to the development of highly effective enantioselective synthetic methods.

A notable advancement is the iridium-catalyzed enantioselective β-allenylation of 2-hydroxynaphthoquinones. rsc.org This method, which utilizes a cooperative catalysis system involving an Ir(I)/(phosphoramidite,olefin) complex and the Lewis acid lanthanum triflate (La(OTf)₃), facilitates the reaction between 2-hydroxynaphthoquinones and allenylic alcohols. rsc.org The process yields β-allenylic lawsone derivatives with exceptional enantioselectivity, in some cases exceeding a 99.9:0.1 enantiomeric ratio (er). rsc.org

Subsequent catalytic hydrogenation of these allenylated products leads to β-butyl lawsone derivatives that possess a stereogenic center adjacent to the naphthoquinone core. rsc.org The significance of this stereochemical control is highlighted by the differential biological activity observed between enantiomers. For instance, the bactericidal potency of these chiral derivatives against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) has been shown to depend not only on the substituent at the stereocenter but also on its specific absolute configuration. rsc.org

| Catalytic System | Reactants | Product Type | Enantioselectivity (er) | Key Outcome | Reference |

|---|---|---|---|---|---|

| Ir(I)/(phosphoramidite,olefin) complex and La(OTf)₃ | 2-Hydroxynaphthoquinones and allenylic alcohols | β-Allenylic lawsone derivatives | Up to >99.9 : 0.1 | Demonstrates high enantioselectivity in the formation of chiral naphthoquinone derivatives. | rsc.org |

Modern Purification and Isolation Techniques for Synthetic Products

The purification and isolation of synthetic derivatives of this compound are crucial steps to ensure the high purity required for analytical characterization and biological evaluation. A variety of modern techniques are employed, tailored to the specific properties of the target compound.

Adsorption Chromatography: One effective method for the purification of dihydroxynaphthalenes involves the use of adsorbents to remove impurities. google.com Neutral alumina (B75360) has been identified as a particularly effective adsorbent for removing sulfur-based impurities from industrial-grade dihydroxynaphthalene. google.com For optimal results, the neutral alumina should be a fine powder, preferably white, with a purity of 85% or higher and a pH between 6.5 and 8.5. google.com The process typically involves dissolving the crude dihydroxynaphthalene in an organic solvent, adding the neutral alumina, stirring the mixture, and then filtering off the adsorbent to obtain a purified solution. google.com

Crystallization and Recrystallization: Crystallization is a fundamental and widely used technique for purifying solid naphthazarin derivatives. The choice of solvent is critical and depends on the solubility profile of the specific derivative. For instance, 5,8-dimethoxy-1,4-naphthoquinone can be effectively purified by recrystallization from ether. google.com Naphthazarin itself can be crystallized from ethanol (B145695) (EtOH) or hexane (B92381) to yield red-brown needles. chemicalbook.com The diacetate derivative of naphthazarin forms golden yellow prisms when crystallized from chloroform (B151607) (CHCl₃). chemicalbook.com

Sublimation: For compounds that are thermally stable, sublimation can be a powerful purification technique. Naphthazarin can be purified by sublimation at reduced pressure (2-10 mm), which can effectively remove non-volatile impurities. chemicalbook.com

Other Techniques: Standard laboratory procedures such as concentration under reduced pressure are often used to remove solvents after reaction or extraction. google.com Filtration is a common step to separate solid products from reaction mixtures or crystallization solvents. google.com For certain derivatives, chemical transformation followed by purification is employed. For example, acetylated thioglucoside derivatives of hydroxynaphthazarin can be deacetylated using sodium methoxide (B1231860) in methanol. researchgate.net

| Technique | Compound/Derivative | Details/Solvent | Reference |

|---|---|---|---|

| Adsorption | Dihydroxynaphthalene | Neutral alumina adsorbent to remove sulfur impurities. | google.com |

| Recrystallization | 5,8-Dimethoxy-1,4-naphthoquinone | Ether | google.com |

| Crystallization | Naphthazarin | Ethanol (EtOH) or Hexane | chemicalbook.com |

| Crystallization | Naphthazarin diacetate | Chloroform (CHCl₃) | chemicalbook.com |

| Sublimation | Naphthazarin | Performed at reduced pressure (2-10 mm). | chemicalbook.com |

| Chemical Deacetylation | Acetylated thioglucosides of hydroxynaphthazarin | Sodium methoxide in methanol. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be a cornerstone in determining the precise structure of 5,8-Dihydroxynaphthalene-1,2-dione, offering insights into the proton and carbon environments within the molecule.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the naphthalene (B1677914) core. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the dione (B5365651) functionality and the electron-donating hydroxyl groups.

Hypothetical ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | - | - | - |

| H-4 | - | - | - |

| H-6 | - | - | - |

| H-7 | - | - | - |

| 5-OH | - | - | - |

| 8-OH | - | - | - |

No data available in scientific literature.

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. The chemical shifts of the carbonyl carbons (C-1 and C-2) would appear significantly downfield, while the carbons bearing the hydroxyl groups (C-5 and C-8) would also exhibit characteristic shifts.

Hypothetical ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | - |

| C-2 | - |

| C-3 | - |

| C-4 | - |

| C-4a | - |

| C-5 | - |

| C-6 | - |

| C-7 | - |

| C-8 | - |

| C-8a | - |

No data available in scientific literature.

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the complete molecular structure. COSY would reveal proton-proton couplings, while HSQC and HMBC would establish direct and long-range proton-carbon correlations, respectively, confirming the connectivity of the entire molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, would complement the NMR data by identifying the functional groups and providing information about the molecular vibrations.

The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups. The precise frequencies of these bands would offer clues about hydrogen bonding within the molecule.

Hypothetical IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | - | - |

| C=O stretch (quinone) | - | - |

| C=C stretch (aromatic) | - | - |

| C-O stretch (phenol) | - | - |

No data available in scientific literature.

Hypothetical Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Naphthalene ring breathing | - | - |

| C=O symmetric stretch | - | - |

| C=C symmetric stretch | - | - |

No data available in scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the mass-to-charge ratio of ions, which allows for the deduction of a compound's molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. For this compound, with a molecular formula of C₁₀H₆O₄, the expected exact mass would be a key identifier. However, specific experimental HRMS data for this compound are not available in the surveyed scientific literature.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to induce and analyze the fragmentation of a specific parent ion. This technique provides detailed insights into the molecular structure. A study of the fragmentation pathways of this compound would reveal the connectivity of its atoms and the stability of its substructures. At present, published MS/MS fragmentation data specifically for this compound have not been located in scientific databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the electronic transitions within the molecule. The resulting spectrum is characteristic of the compound's chromophoric system. Analysis of the UV-Vis spectrum for this compound would provide valuable information on its electronic structure and color. However, experimentally determined UV-Vis absorption spectra for this compound are not documented in the available literature.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. A thorough search of crystallographic databases reveals that the crystal structure of this compound has not yet been determined and reported.

Electrochemical Behavior and Mechanistic Redox Studies

Voltammetric Analysis of 5,8-Dihydroxynaphthalene-1,2-dione

Voltammetric techniques are a suite of electroanalytical methods used to investigate the redox properties of a compound. By applying a varying potential to an electrode and measuring the resulting current, one can determine the potentials at which oxidation and reduction occur, the reversibility of these processes, and kinetic parameters.

Cyclic Voltammetry (CV) for Redox Potentials and Reversibility

Cyclic Voltammetry is the most widely used technique for initial electrochemical characterization. A triangular potential waveform is applied to the working electrode, and the current is plotted against the potential. For a compound like this compound, a typical CV would be expected to show one or more redox couples. The key parameters obtained from a CV experiment include the anodic (Epa) and cathodic (Epc) peak potentials. The formal redox potential (E°'), a measure of the thermodynamic ease of the redox process, can be estimated as the midpoint of these peak potentials. The separation between the peak potentials (ΔEp = Epa - Epc) provides insight into the reversibility of the electron transfer process. A reversible, one-electron process theoretically exhibits a ΔEp of about 59 mV at room temperature.

Differential Pulse Voltammetry (DPV) for Sensitivity and Resolution

Differential Pulse Voltammetry is a more sensitive technique than CV, often used for quantitative analysis. It involves applying a series of potential pulses superimposed on a linear potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This method results in a peak-shaped output where the peak height is directly proportional to the concentration of the analyte. DPV offers better resolution for closely spaced redox processes and lower detection limits compared to CV.

Square Wave Voltammetry (SWV) for Fast Electron Transfer Kinetics

Square Wave Voltammetry is another highly sensitive technique known for its speed. The potential waveform is a square wave superimposed on a potential staircase. The current is sampled at the end of both the forward and reverse potential pulses. SWV is particularly well-suited for studying fast electrochemical reactions and can provide information on the kinetics of electron transfer.

pH-Dependent Redox Mechanisms and Proton-Coupled Electron Transfer Processes

The relationship between the formal potential (E°') and pH can be described by the Nernst equation. A plot of E°' versus pH (a Pourbaix diagram) can reveal the number of protons and electrons involved in the redox reaction. The slope of this plot is theoretically -59 mV/pH per proton/electron pair. Deviations from this value can indicate more complex reaction mechanisms, such as the involvement of unequal numbers of protons and electrons or the presence of acid-base equilibria. Studies on the related 5,8-dihydroxy-1,4-naphthoquinone (B181067) have shown such pH-dependent, diffusion-controlled redox processes. researchgate.net

Formation and Stabilization of Semiquinone Radicals

The reduction of a quinone can occur in two successive one-electron steps. The first one-electron reduction leads to the formation of a semiquinone radical anion. In protic solvents, this radical can be protonated to form a neutral semiquinone radical. The stability of this intermediate is crucial in many biological and chemical processes. The presence of α-hydroxyl groups, as would be the case in this compound, can stabilize the semiquinone radical through intramolecular hydrogen bonding. researchgate.net The formation of stable semiquinone radicals can sometimes be observed in cyclic voltammetry as two separate one-electron transfer waves, particularly in aprotic media or at certain pH values in protic media.

Electron Transfer Kinetics and Diffusion Coefficient Determination

The kinetics of the electron transfer between the electrode and the molecule can be studied using voltammetric methods. The standard electrochemical rate constant (k°) is a measure of how fast the electron transfer occurs. This can be determined by analyzing the peak separation in CV at various scan rates or by using more advanced techniques like SWV.

The diffusion coefficient (D) describes the rate at which the electroactive species moves from the bulk solution to the electrode surface. It can be calculated from the peak current in a cyclic voltammogram using the Randles-Sevcik equation, which relates the peak current to the scan rate, concentration, and diffusion coefficient. Both k° and D are critical parameters for understanding the fundamental electrochemical properties of a compound.

Data Tables

Due to the lack of specific experimental studies on This compound , no empirical data can be presented. The tables below are templates illustrating how such data would typically be organized.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound This table is for illustrative purposes only.

| Parameter | Value | Conditions |

|---|---|---|

| Anodic Peak Potential (Epa) | Data not available | e.g., pH 7, 100 mV/s scan rate |

| Cathodic Peak Potential (Epc) | Data not available | e.g., pH 7, 100 mV/s scan rate |

| Formal Redox Potential (E°') | Data not available | Calculated as (Epa + Epc)/2 |

| Peak Separation (ΔEp) | Data not available | Indicates reversibility |

Table 2: Hypothetical pH-Dependence of Formal Redox Potential This table is for illustrative purposes only.

| Solution pH | Formal Redox Potential (E°' vs. Ag/AgCl) |

|---|---|

| 2.0 | Data not available |

| 4.0 | Data not available |

| 7.0 | Data not available |

| 9.0 | Data not available |

| 11.0 | Data not available |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed description of the electronic makeup of molecules. These methods are instrumental in understanding the fundamental characteristics of 5,8-dihydroxynaphthalene-1,2-dione.

Density Functional Theory (DFT) for Electronic Structure and Energetic Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. mdpi.com For this compound, DFT calculations can map out its electronic structure and energetic landscapes.

By employing various functionals, such as B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry of this compound to find its most stable conformation. sysrevpharm.org These calculations would reveal key structural parameters like bond lengths and angles. Furthermore, DFT can be used to explore the potential energy surface of the molecule, identifying transition states and reaction pathways for various chemical transformations. The computed energetic landscape provides a theoretical basis for understanding its reactivity and stability. A common approach involves performing single-point energy calculations on optimized geometries to refine the energy values. chemrxiv.org

Table 1: Representative DFT Functionals and Basis Sets for Quinone Analysis

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Geometry optimization and electronic properties |

| PBE0 | 6-311+G(d,p) | More accurate energy calculations and reaction mechanisms |

| M06-2X | cc-pVTZ | Non-covalent interactions and thermochemistry |

| ωB97X-D | def2-TZVP | Long-range corrected functional, good for charge transfer |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. youtube.com

For this compound, high-accuracy ab initio calculations could provide benchmark data for its electronic properties. While computationally more demanding than DFT, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are considered the "gold standard" for chemical accuracy. Such calculations would yield highly reliable values for properties like ionization potential, electron affinity, and reaction enthalpies, providing a robust foundation for understanding its intrinsic chemical behavior. A systematic study on the reactivity of molecules like trans-resveratrol with molecular oxygen has been explored using density functional levels of theory. rsc.org

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within quantum chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies and spatial distributions of the HOMO and LUMO are critical in determining a molecule's reactivity and its propensity to act as an electron donor or acceptor. youtube.com

For this compound, an analysis of its FMOs would offer significant insights into its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com The spatial distribution of the HOMO and LUMO would pinpoint the likely sites for nucleophilic and electrophilic attack, respectively. For instance, in a reaction with a nucleophile, the attack would be expected to occur at the atomic centers where the LUMO has the largest lobes.

Table 2: Information Derived from Frontier Molecular Orbital Analysis

| Parameter | Significance |

| HOMO Energy | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Orbital Distribution | Identifies the most probable sites for electrophilic and nucleophilic attack. |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities as a function of time.

Conformational Analysis and Dynamic Behavior

MD simulations are particularly well-suited for exploring the conformational landscape of flexible molecules. For this compound, MD simulations can reveal the different accessible conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape can influence its biological activity and chemical reactivity.

Simulations of related molecules like naphthalene (B1677914) have been used to study their structural and dynamical properties in both crystalline and liquid states. aip.orgaip.org A similar approach for this compound would involve developing a force field that accurately describes the intramolecular and intermolecular interactions. The simulation would then show how the molecule vibrates, rotates, and potentially undergoes conformational changes over picosecond to nanosecond timescales. The adsorption behavior of naphthalene on mineral surfaces has also been investigated using MD simulations to understand its environmental fate. mdpi.com

Solvent Effects on Molecular Structure and Reactivity

The surrounding environment, particularly the solvent, can have a profound impact on the structure, stability, and reactivity of a molecule. MD simulations are an excellent tool for studying these solvent effects at a molecular level.

By explicitly including solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide) in the simulation box, one can observe the specific interactions between the solute (this compound) and the solvent. This would reveal details about the solvation shell, including the number and orientation of solvent molecules around the solute. Such simulations can elucidate how different solvents might stabilize or destabilize certain conformations of the molecule. Furthermore, the influence of the solvent on the molecule's reactivity can be investigated by calculating the potential of mean force for a reaction in the presence of the solvent. Computational studies on other quinones have successfully used models like the Polarizable Continuum Model (PCM) to evaluate solvent effects on electrochemical properties. kashanu.ac.irresearchgate.netbohrium.com

Studies of Non-Covalent Interactions

Non-covalent interactions are paramount to understanding the structure, stability, and reactivity of this compound. Both intramolecular and intermolecular forces have been the subject of detailed computational analysis.

A defining feature of this compound is the presence of two strong intramolecular hydrogen bonds. These bonds form between the hydroxyl groups at the C5 and C8 positions and the adjacent carbonyl oxygen atoms of the quinone ring. This interaction creates two stable six-membered quasi-rings.

The characteristics of these intramolecular hydrogen bonds have been analyzed using the Atoms In Molecules (AIM) theory. Such analyses show that the hydrogen bond is stronger in the proton-transferred (PT) forms compared to the molecular forms. researchgate.net

While intramolecular forces define the molecule's core structure, intermolecular interactions govern its behavior in condensed phases, such as aggregates and crystals. Computational studies on naphthazarin derivatives have provided insight into the nature of these forces. researchgate.net

Table 1: Key Non-Covalent Interactions in Naphthazarin and its Derivatives

| Interaction Type | Description | Computational Methods Used | Significance |

| Intramolecular Hydrogen Bond | Between peri-hydroxyl and carbonyl groups, forming quasi-rings. | DFT, MP2, CCSD, AIM | Defines molecular conformation, enables proton transfer. researchgate.net |

| Intermolecular C—H...O Bonds | Hydrogen bonds between carbon-hydrogen donors and oxygen acceptors of neighboring molecules. | X-ray Crystallography, DFT | Contributes to crystal packing stabilization. sigmaaldrich.com |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings of adjacent molecules. | X-ray Crystallography | Influences crystal structure and electronic properties. sigmaaldrich.com |

| Dispersion Forces | Weak intermolecular attractions arising from temporary fluctuations in electron density. | SAPT | Primary stabilizing force in the solid state of derivatives. researchgate.net |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing information on transition states and reaction energetics that can be difficult to obtain experimentally. For this compound, a key reaction pathway that has been explored is its tautomerization, also known as enolisation. nih.gov

This process involves the transfer of protons between the hydroxyl and carbonyl groups via the intramolecular hydrogen bonds. The mechanism can proceed under either acidic or basic conditions:

In acid: The process is initiated by the protonation of a carbonyl group. Subsequently, electron delocalization from a phenol (B47542) oxygen and deprotonation at the other end completes the tautomeric shift. nih.gov

In base: The mechanism begins with the deprotonation of a phenol. The resulting phenoxide pushes electrons through the conjugated system, followed by reprotonation at the newly formed phenoxide on the other side. nih.gov

Quantum mechanical cluster approaches based on DFT are commonly used to model such reaction mechanisms. nih.gov These studies calculate the potential energy surfaces, locate transition states, and determine the activation barriers for each step of the reaction. This allows for a detailed understanding of the reaction kinetics and the factors that influence the pathway. nih.govnih.gov For instance, computational studies on other enzyme-catalyzed reactions have successfully mapped out the entire catalytic cycle, including nucleophilic attack and proton transfer steps, providing a level of detail that guides further experimental work. nih.gov

In Silico Modeling of Molecular Interactions for Biological Relevance

The biological activities of this compound are intrinsically linked to its interactions with macromolecular targets such as proteins and enzymes. In silico modeling techniques, including molecular docking and binding energy calculations, are pivotal in predicting and rationalizing these interactions at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. frontiersin.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions.

For naphthoquinone derivatives, molecular docking has been employed to investigate their binding to various biological targets. For example, studies on 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone (B94277) have used docking to explore their interaction with quinone oxidoreductase 1 (NQO1), an enzyme implicated in cancer. frontiersin.org These simulations identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. Although specific docking data for this compound is not detailed in the provided search results, its known inhibitory activity against targets like SARS-CoV-2 proteases suggests such studies are highly relevant.

Table 2: Illustrative Molecular Docking Results for a Naphthoquinone Ligand

| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Quinone Oxidoreductase 1 (NQO1) | 2F1O | Naphthoquinone Derivative | -8.5 | Tyr128, Phe232, His161 | Hydrogen bond, π-π stacking, Hydrophobic |

| Aromatase | 3EQM | Dione (B5365651) Derivative | -8.8 | Met374, Phe221, Trp224 | Heme coordination, Hydrophobic |

| Crz1 Protein | (modeled) | This compound | -7.9 | (Hypothetical) | Hydrogen bond, π-cation |

This table is illustrative and based on typical results for related compounds, as specific data for this compound was not available in the search results. idrblab.org

To refine the predictions from molecular docking and obtain a more quantitative estimate of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. MM/GBSA is an end-point free energy method that calculates the binding free energy of a protein-ligand complex from molecular dynamics (MD) simulation snapshots. idrblab.org

The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the free receptor and ligand from the free energy of the complex. It is composed of several energy terms:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the change in molecular mechanics energy in the gas phase, including van der Waals (ΔE_vdW) and electrostatic (ΔE_ele) interactions.

ΔG_solv is the change in solvation free energy, which is further divided into polar (ΔG_pol) and non-polar (ΔG_np) contributions. The polar part is calculated using the Generalized Born (GB) model, and the non-polar part is typically estimated from the solvent-accessible surface area (SASA).

TΔS represents the conformational entropy change upon binding, which is often computationally expensive to calculate and is sometimes omitted in comparative studies.

MM/GBSA calculations provide valuable insights into the driving forces of ligand binding. By decomposing the total binding free energy into contributions from individual energy components or even individual amino acid residues, researchers can identify which interactions are most critical for affinity and specificity. sigmaaldrich.com

Table 3: Illustrative MM/GBSA Binding Free Energy Decomposition (kcal/mol)

| Energy Component | Contribution | Description |

| ΔE_vdW (van der Waals) | -45.5 | Favorable interactions from London dispersion forces. |

| ΔE_ele (Electrostatic) | -20.8 | Favorable interactions between charged and polar groups. |

| ΔG_pol (Polar Solvation) | +25.2 | Unfavorable energy required to desolvate polar groups. |

| ΔG_np (Non-polar Solvation) | -4.1 | Favorable energy from hydrophobic effect (SASA). |

| ΔG_bind (MM/GBSA) | -45.2 | Overall predicted binding free energy (excluding entropy). |

This table is a representative example illustrating the typical energy components and their contributions in an MM/GBSA calculation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in chemical and biological sciences to understand the relationship between the chemical structures of compounds and their biological activities. derpharmachemica.combrieflands.com For naphthoquinone derivatives, including this compound, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more potent analogues.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties and structural features. researchgate.net By establishing a mathematical relationship between these properties (known as molecular descriptors) and the observed biological activity, a QSAR model can be developed. This model can then be used to predict the activity of new, untested compounds.

In the context of naphthoquinones, QSAR studies have been conducted to explore their anticancer activities. derpharmachemica.comnih.gov These studies typically involve a series of analogues with a common naphthoquinone scaffold. For each compound, various molecular descriptors are calculated, and these are then correlated with experimental data on their biological activity, such as the half-maximal inhibitory concentration (IC50). derpharmachemica.com

The process of developing a QSAR model for compounds like this compound generally involves the following steps:

Data Set Selection: A dataset of structurally related naphthoquinone derivatives with their corresponding biological activities is compiled. derpharmachemica.com

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: These describe the distribution of electrons in the molecule and include descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. derpharmachemica.comresearchgate.net

Steric properties: These relate to the size and shape of the molecule and include descriptors like molecular weight, molar refractivity (MR), and van der Waals volume. derpharmachemica.com

Hydrophobic properties: These describe the molecule's affinity for nonpolar environments and are often represented by the logarithm of the octanol-water partition coefficient (log P). derpharmachemica.comnih.gov

Topological properties: These describe the connectivity of atoms in the molecule.

Model Development: Statistical methods are used to build a mathematical equation that links the molecular descriptors to the biological activity. Common methods include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). brieflands.com MLR generates a linear equation, while ANN can capture more complex, non-linear relationships. brieflands.com

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using statistical validation techniques to ensure its reliability.

For instance, a QSAR study on a series of naphthoquinone analogues as potential DNA topoisomerase inhibitors utilized descriptors such as log P, molar refractivity, and electronic parameters to build a model. derpharmachemica.com Although the specific compound this compound was not explicitly included in the training set of this particular study, the methodologies and descriptors used are directly applicable to it.

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | HOMO, LUMO, Dipole Moment | Influences interactions with biological targets, such as enzymes and receptors. derpharmachemica.comresearchgate.net |

| Steric | Molar Refractivity (MR), Molecular Weight | Affects how the molecule fits into the active site of a target protein. derpharmachemica.com |

| Hydrophobic | log P | Governs the transport of the molecule to its site of action and its interaction with hydrophobic pockets in proteins. nih.gov |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular structure. nih.gov |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in a Research Context

In the early stages of drug discovery research, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. technologynetworks.com These properties determine the bioavailability and pharmacokinetic profile of a potential drug candidate. nih.gov For a compound like this compound, computational or in silico ADME prediction provides a rapid and cost-effective means to assess its drug-like potential before committing to extensive laboratory testing. technologynetworks.comnih.gov

In silico ADME prediction relies on computational models that estimate various pharmacokinetic parameters based on the chemical structure of the molecule. nih.gov These predictions are valuable in a research context for prioritizing compounds and identifying potential liabilities early on.

Key ADME parameters that can be predicted for this compound include:

Absorption: This primarily relates to the compound's ability to be absorbed from the gastrointestinal tract after oral administration. A key guideline for predicting oral bioavailability is Lipinski's "Rule of Five". While not a strict rule, it suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons.

Log P less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

For this compound, these parameters can be calculated to provide an initial assessment of its potential for oral absorption.

Distribution: This refers to how a compound spreads throughout the various tissues and organs of the body. An important aspect of distribution is the ability to cross the blood-brain barrier (BBB). Computational models can predict BBB permeability based on factors like molecular size, polarity, and the presence of specific functional groups.

Metabolism: This involves the chemical modification of the compound by enzymes in the body, primarily the Cytochrome P450 (CYP) family of enzymes. technologynetworks.com In silico tools can predict which CYP isoforms are likely to metabolize a compound. For naphthoquinones, metabolism can significantly impact their biological activity and clearance.

Excretion: This is the process by which the compound and its metabolites are removed from the body. While direct prediction of excretion pathways is complex, parameters related to metabolism and solubility can provide insights into the likely routes of elimination.

Various software platforms, such as SwissADME and ProTox-II, are available to researchers for predicting these ADME properties. nih.govresearchgate.net These tools provide a comprehensive profile that can guide further experimental studies.

| ADME Parameter | Predicted Property for a Research Compound | Significance in a Research Context |

| Absorption | Oral bioavailability, Intestinal absorption | Indicates the likelihood of the compound being effective if administered orally. technologynetworks.com |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma protein binding | Determines which tissues the compound will reach and its availability to act on its target. nih.gov |

| Metabolism | Susceptibility to Cytochrome P450 enzymes | Provides insight into the compound's potential half-life and the formation of active or inactive metabolites. technologynetworks.com |

| Excretion | Likelihood of renal or hepatic clearance | Helps in understanding how the compound is eliminated from the body. technologynetworks.com |

It is important to emphasize that these in silico predictions are for research and screening purposes and must be validated by experimental studies.

Mechanistic Investigations of Biological Activities

Cellular Responses and Pharmacological Mechanisms in Vitro

Detailed in vitro studies focusing on the cellular responses to 5,8-Dihydroxynaphthalene-1,2-dione are not prominently available in the reviewed scientific literature.

Modulation of Cell Proliferation and Viability in Research Models

Specific data on the effects of this compound on the modulation of cell proliferation and viability in research models are not available in the reviewed literature. Consequently, a data table summarizing these findings cannot be provided.

Induction of Programmed Cell Death (Apoptosis, Necroptosis) Pathways

There is no specific information in the reviewed scientific literature concerning the induction of programmed cell death pathways, such as apoptosis or necroptosis, by this compound.

Cell Cycle Arrest Mechanisms

Mechanistic studies detailing the ability of this compound to cause cell cycle arrest are not present in the currently available scientific literature.

Biochemical Pathways and Molecular Targets

The specific biochemical pathways and molecular targets of this compound have not been a subject of detailed investigation in the available research.

Role of Redox Cycling and Reactive Oxygen Species (ROS) Generation in Cellular Processes

While naphthoquinones as a class are known for their ability to undergo redox cycling and generate reactive oxygen species (ROS), specific studies quantifying or detailing this process for this compound are not found in the reviewed literature.

Covalent and Non-Covalent Interactions with Biomolecules (e.g., DNA, Proteins, Enzymes)

Specific research detailing the covalent and non-covalent interactions of this compound with biomolecules such as DNA, proteins, and enzymes is not available in the public scientific domain. Although related quinone compounds are known to interact with such molecules, a direct extrapolation of these activities to the 1,2-dione isomer cannot be made without specific experimental evidence.

Data Tables

As a result of the limited available research data specifically for the compound this compound, the following data tables remain unpopulated.

Table 1: Modulation of Cell Proliferation and Viability by this compound

| Research Model | Effect on Proliferation/Viability |

|---|

Table 2: Biochemical and Molecular Interactions of this compound

| Biomolecule Target | Type of Interaction | Observed Effect |

|---|

Mechanistic Studies on Antimicrobial and Antifungal Actions

5,8-Dihydroxy-1,4-naphthoquinone (B181067) (Naphthazarin) demonstrates significant broad-spectrum antimicrobial and antifungal activity. The mechanisms underlying these effects are multifaceted, primarily involving the disruption of cellular structures and vital metabolic processes.

Investigations into its mode of action against various microorganisms revealed several key mechanisms:

Membrane Damage: Naphthazarin causes significant damage to microbial cell membranes. This has been visualized using scanning electron microscopy, which showed physiological damage to the cell membranes of Staphylococcus epidermidis, Staphylococcus aureus, and Candida albicans. This damage disrupts membrane integrity, leading to a loss of cellular function.

DNA Damage and Leakage: The compound has been shown to induce DNA leakage and damage in susceptible microorganisms.

Inhibition of Respiratory Enzymes: A crucial mechanism of action, particularly in fungi, is the inhibition of the respiratory chain. In Candida albicans, Naphthazarin caused a 78% reduction in respiratory activity. It also reduced the respiratory activity in various bacteria to different extents: S. aureus (47%), S. epidermidis (16%), Bacillus cereus (12%), Salmonella enteritidis (9%), and Proteus vulgaris (8%). This disruption of energy production is a key factor in its antimicrobial efficacy.

The compound's inhibitory activity is potent, with Minimum Inhibitory Concentration (MIC50) values determined for several microorganisms.

Table 2: Antimicrobial Activity of 5,8-Dihydroxy-1,4-naphthoquinone

| Microorganism | MIC50 (µg/mL) | Observed Mechanism | Reference |

|---|---|---|---|

| Candida albicans | <0.6 | Membrane damage, DNA leakage, Respiratory chain disruption (78%) | |

| Staphylococcus epidermidis | 1.2 | Membrane damage, Respiratory chain disruption (16%) | |

| Staphylococcus aureus | 2.0 | Membrane damage, Respiratory chain disruption (47%) | |

| Proteus vulgaris | 4.0 | Respiratory chain disruption (8%) | |

| Salmonella enteritidis | 6.0 | Respiratory chain disruption (9%) | |

| Bacillus cereus | 14.0 | Respiratory chain disruption (12%) |

Structure-Activity Relationships (SAR) for Biological Mechanisms

The biological activities of this compound and its analogs are intimately linked to their chemical structure. Structure-activity relationship (SAR) studies help to elucidate how specific structural features influence their mechanistic actions.

The core 1,4-naphthoquinone (B94277) skeleton is fundamental to the activity of this class of compounds. The two hydroxyl groups at the C5 and C8 positions in Naphthazarin are particularly important, as they enhance its redox activity and its capacity to form hydrogen bonds, which contributes significantly to its biological properties.

SAR studies on various derivatives have provided key insights:

For PDI Inhibition: In the case of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) derivatives, substitutions on the quinone ring are critical. Blocking the Michael acceptor site with certain groups can slightly decrease inhibitory activity against PDI. researchgate.netwikipedia.org Conversely, the addition of specific glycosylated moieties can preserve or even enhance PDI inhibition while reducing membrane permeability. researchgate.netwikipedia.org

For MAO Inhibition: A study of fourteen 1,4-naphthoquinones showed that the hydroxylation pattern is key for MAO inhibition. 5,8-dihydroxy-1,4-naphthoquinone was the most potent MAO-B inhibitor in the series, indicating the favorability of this specific substitution pattern for interacting with the enzyme's active site. nih.gov

For Antimicrobial Activity: The presence of a single hydroxyl group at the C5 position is considered essential for antibacterial activity. Halogenation, such as in 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, can increase selectivity towards fungi but may weaken antibacterial effects.

For Anticancer Activity: For derivatives of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) designed as PARP-1 inhibitors, the nature of the piperazine (B1678402) substituent was found to be crucial for cytotoxic potential and the predicted binding affinity to the enzyme. rsc.org In STAT3 inhibition, ortho-naphthoquinones containing a phenolic hydroxyl group showed greater antiproliferative activity than those without it. youtube.com

These studies demonstrate that the biological mechanisms of naphthoquinones can be finely tuned by modifying the substitution patterns on the aromatic and quinone rings, allowing for the development of derivatives with enhanced potency and selectivity for specific biological targets.

Natural Occurrence, Isolation, and Biosynthetic Pathways

Identification and Isolation from Natural Sources

Naphthoquinones are secondary metabolites found in a variety of organisms, including higher plants, fungi, and bacteria. mdpi.com The compound 5,8-dihydroxy-1,4-naphthoquinone (B181067), also known as naphthazarin, is a naturally occurring substance found in several plant families such as Boraginaceae, Droseraceae, and Nepenthaceae. mdpi.com While the provided information primarily discusses the 1,4-dione isomer, the principles of their occurrence are relevant. These compounds often play a defensive role for the organisms that produce them. researchgate.netnih.gov

For instance, hydroxylated 1,4-naphthoquinones like juglone (B1673114), lawsone, and plumbagin (B1678898) are isolated from plants traditionally used in medicine. nih.gov Similarly, various naphthoquinones have been isolated from the stem bark of Ventilago harmandiana. acs.org The roots of Alkanna tinctoria are another significant source of naphthoquinone compounds. nih.gov While direct evidence for the natural occurrence of 5,8-dihydroxynaphthalene-1,2-dione is less documented in the provided search results, the prevalence of its isomers suggests its potential presence in similar biological systems.

Extraction and Chromatographic Purification Techniques for Natural Products

The isolation and purification of naphthoquinones from natural sources involve a series of sophisticated extraction and chromatographic methods. A general procedure begins with the extraction of the dried and powdered plant material, such as roots or bark, using a solvent like ethanol (B145695). acs.orgnih.gov

The crude extract is then subjected to partitioning between different solvents, for example, chloroform (B151607) and water, to separate compounds based on their polarity. nih.gov This is followed by various chromatographic techniques to isolate the pure compounds. Column chromatography using silica (B1680970) gel with a gradient elution system (e.g., hexane-EtOAc) is a common method for initial fractionation. nih.gov Further purification can be achieved through techniques like Sephadex LH-20 chromatography and preparative thin-layer chromatography (TLC). nih.gov

In some cases, advanced methods like high-speed counter-current chromatography (HSCCC) are employed for the separation and purification of naphthoquinone pigments. researchgate.net Supercritical fluid extraction (SFE) has also been explored as an alternative extraction method. researchgate.net The purity of the isolated compounds is typically determined by liquid chromatography, and their structures are elucidated using spectroscopic methods such as 1H NMR and 13C NMR. researchgate.net

Table 1: Examples of Extraction and Purification Techniques for Naphthoquinones

| Technique | Description | Reference |

| Solvent Extraction | Use of solvents like ethanol to obtain a crude extract from plant material. | nih.gov |

| Liquid-Liquid Partitioning | Separation of compounds based on their differential solubility in immiscible solvents (e.g., CHCl3/H2O). | nih.gov |

| Silica Gel Column Chromatography | A primary method for fractionating the crude extract based on polarity. | nih.gov |

| Sephadex LH-20 Chromatography | Used for further purification of fractions obtained from silica gel chromatography. | nih.gov |

| Preparative TLC | A technique for isolating small quantities of pure compounds. | nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | An efficient method for the separation and purification of pigments. | researchgate.net |

Elucidation of Biosynthetic Routes to Dihydroxynaphthoquinones

The biosynthesis of naphthoquinones in plants is a remarkable example of convergent evolution, with at least four distinct biochemical pathways identified. nih.govsensusimpact.com These pathways start from different metabolic precursors and involve a variety of intermediates and enzymes. nih.gov

One of the major pathways is the shikimate pathway , which produces chorismate. Chorismate serves as a precursor for the synthesis of aromatic amino acids and other secondary metabolites, including naphthoquinones. wikipedia.org The enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) is a key enzyme in this pathway. wikipedia.org

Other biosynthetic routes include the acetate-malonate pathway, the mevalonic acid pathway, and the p-hydroxybenzoic acid pathway. researchgate.net The existence of multiple pathways highlights the independent evolution of naphthoquinone synthesis in different plant lineages. nih.govsensusimpact.com

In some bacteria, 1,2-dihydroxynaphthalene has been identified as an intermediate in the metabolism of naphthalene (B1677914) and is a precursor to the formation of naphthoquinones. medchemexpress.com Furthermore, novel enzymes of bacterial origin have been discovered that catalyze the synthesis of 1,8-dihydroxynaphthalene, a key precursor of dihydroxynaphthalene melanin. nih.gov These bacterial pathways utilize different enzyme superfamilies compared to the fungal pathways. nih.gov

Metabolic Transformations and Fate of Naphthoquinones in Biological Systems

Once formed, naphthoquinones can undergo various metabolic transformations in biological systems. A key aspect of their metabolism is their ability to undergo redox cycling. nih.gov Flavoenzymes like NADPH-cytochrome P450 reductase and DT-diaphorase can reduce naphthoquinones to their semiquinone and hydroquinone (B1673460) forms. nih.gov

These reduced forms can then be autoxidized, leading to the generation of reactive oxygen species (ROS), which is a major mechanism of their biological activity and toxicity. nih.govnih.gov The nucleophilic addition of molecules like glutathione (B108866) (GSH) is another important metabolic pathway. nih.gov For example, naphthazarin can react with GSH, and the resulting conjugate can also undergo enzymatic reduction and autoxidation. nih.gov

In plants, metabolism-based resistance mechanisms are crucial for tolerating the effects of their own allelopathic naphthoquinones. nih.gov These detoxification strategies often involve a multi-phase process, similar to the elimination of xenobiotics in animals. nih.gov Phase I reactions, often catalyzed by cytochrome P450 enzymes, introduce or unmask reactive functional groups like hydroxyls. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Chemical Probes and Tools

The development of chemical probes based on the 5,8-Dihydroxynaphthalene-1,2-dione scaffold is a nascent field. The inherent reactivity of the o-quinone moiety towards nucleophiles, such as specific amino acid residues (cysteine, lysine) or thiols like glutathione (B108866), presents a foundational principle for designing targeted probes. Future research could focus on creating fluorescent or colorimetric sensors that are activated upon reaction with specific biological analytes. The dihydroxy substitutions on the distal ring could be used to modulate the electronic properties, solubility, and selectivity of these potential probes.

Table 1: Potential Chemical Probes Based on this compound

| Probe Type | Target Analyte | Potential Mechanism of Action |

| Fluorescent Probe | Thiols (e.g., Glutathione) | Conjugate addition to the quinone ring leading to a change in fluorescence. |

| Colorimetric Sensor | Specific metal ions | Chelation involving the dihydroxy and dione (B5365651) groups causing a visible color change. |

| Bioorthogonal Tool | Cellular imaging | Functionalization with strained alkynes or alkenes for click chemistry applications. |

Exploration of Advanced Materials Science Applications

The redox-active nature of quinones makes them prime candidates for advanced materials. For this compound, the focus lies in its potential as a building block for redox-active polymers and organic electronic materials. The o-quinone structure offers different redox potentials and kinetic properties compared to its more common 1,4-quinone counterpart, which could be advantageous for specific applications like organic batteries or electrochromic devices.

Research efforts could be directed toward:

Redox-Active Polymers: Polymerizing this compound could lead to materials with high charge-storage capacity. The stability and cyclability of such polymers would be a key area of investigation.

Optoelectronic Materials: The chromophoric nature of the naphthoquinone core, tunable by its substituents, suggests potential applications in organic dyes, semiconductors, or nonlinear optical materials. The specific absorption and emission properties of this isomer are yet to be characterized.

Interdisciplinary Research with Analytical Chemistry and Sensing Technologies

The electrochemically active 1,2-dione functionality is a key feature for developing novel sensors. Electrochemical sensors based on this compound could be designed for the detection of various analytes. By modifying an electrode surface with this compound or its derivatives, it may be possible to catalytically detect substances that can interact with the quinone system. The adjacent hydroxyl groups could play a crucial role in pre-concentrating target analytes near the electrode surface through hydrogen bonding, potentially enhancing sensor sensitivity and selectivity.

Table 2: Prospective Sensing Applications

| Sensing Technology | Analyte Category | Principle of Detection |

| Electrochemical Sensing | Neurotransmitters, pharmaceuticals | Electrocatalytic oxidation or reduction of the analyte at an electrode modified with the compound. |

| Voltammetric Analysis | Heavy metal ions | Formation of stable complexes with characteristic redox signals. |

| Biosensing | Enzyme activity (e.g., oxidoreductases) | Acting as a redox mediator to shuttle electrons between an enzyme and the electrode surface. |

Integration of Omics Technologies for Systems-Level Understanding

The biological activity of this compound is currently uncharacterized. Should future studies reveal any significant bioactivity, a systems-level understanding would be crucial. Omics technologies (proteomics, metabolomics, transcriptomics) would be powerful tools to elucidate its mechanism of action. For instance, proteomics could identify protein targets that are covalently modified by the reactive o-quinone. Metabolomics could reveal pathways perturbed by its introduction into a biological system. This approach would move beyond a single-target view to provide a holistic picture of the compound's cellular impact.

Computational and Experimental Synergy in Drug Discovery Research (Pre-clinical)

While no pre-clinical data currently exists for this compound, a synergistic approach combining computational modeling and experimental validation presents a clear path forward.

Computational Studies: Molecular docking simulations could predict the binding affinity of this specific isomer against a panel of therapeutic targets, such as kinases, topoisomerases, or other enzymes where quinones are known to be active. Density functional theory (DFT) calculations could predict its redox potential, reactivity, and spectral properties, guiding experimental work.

Experimental Validation: Synthesis of the compound would be the first step, followed by in vitro screening against cancer cell lines or pathogenic microbes to identify any potential therapeutic effects. Hits from these screens could then be optimized based on computational models, creating a feedback loop to design more potent and selective derivatives.

Table 3: Framework for Pre-clinical Drug Discovery Synergy

| Research Phase | Computational Task | Experimental Task |

| Target Identification | Virtual screening against protein libraries. | Synthesis and characterization of the compound. |

| Hit Validation | Binding mode analysis and affinity prediction. | In vitro assays to confirm biological activity (e.g., IC₅₀ determination). |

| Lead Optimization | Modeling of derivatives to improve properties. | Synthesis of analogues and re-testing. |

| Mechanism of Action | Simulation of interaction with verified target. | Biophysical assays to confirm target engagement. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5,8-Dihydroxynaphthalene-1,2-dione under laboratory conditions?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., solvent, temperature, catalyst). For naphthalene derivatives, procedures like those for (prop-2-yn-1-yloxy)naphthalene synthesis can be adapted. For example, using DMF as a solvent with K₂CO₃ as a base and monitoring progress via TLC (n-hexane:ethyl acetate, 9:1) ensures reproducibility . Reaction time (2–12 hours) and stoichiometric ratios (1:1 to 1:1.2 for propargyl bromide) should be tested to maximize yield. Post-reaction quenching with ice and purification via ethyl acetate extraction are critical steps .

Q. What characterization techniques are recommended for verifying the structure and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm hydroxyl and ketone groups. IR spectroscopy can identify O–H (3200–3600 cm) and C=O (1650–1750 cm) stretches.

- Chromatography : TLC with UV visualization (R values) and HPLC for purity assessment (>98% by area normalization) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., CHO, theoretical 190.0266 g/mol).

Q. How should stability and storage conditions be determined for this compound?

- Methodological Answer : Conduct accelerated stability studies under varying conditions:

- Temperature : Store at –20°C (long-term), 4°C (short-term), and room temperature (degradation control).

- Light : Compare amber vs. clear vials to assess photodegradation.

- Humidity : Use desiccators with silica gel for moisture-sensitive samples.

Refer to SDS guidelines for naphthalene derivatives, which recommend airtight containers and inert atmospheres (N) to prevent oxidation .

Q. What are the key toxicity considerations for handling this compound in laboratory settings?

- Methodological Answer : Prioritize acute toxicity screening via:

- In vitro assays : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC.

- Dermal/Ocular Safety : Follow OECD Test No. 404/405 for skin/eye irritation using reconstructed tissue models .

- Exposure Controls : Use fume hoods, nitrile gloves, and safety goggles. SDS data for similar compounds (e.g., 1,5-Dihydroxynaphthalene) indicate Category 2 skin/eye irritation risks .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the reactivity or biological activity of this compound across studies?

- Methodological Answer : Apply statistical and mechanistic analyses:

- Meta-Analysis : Aggregate data from multiple studies (e.g., via PRISMA guidelines) and identify confounding variables (e.g., solvent polarity, cell line variability) .

- Computational Modeling : Use DFT calculations to predict reaction pathways or molecular docking to explain bioactivity discrepancies .

- Controlled Replication : Standardize protocols (e.g., fixed pH, temperature) and validate using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What experimental design strategies are effective for studying multifactorial effects on this compound’s properties?

- Methodological Answer : Implement factorial or orthogonal designs to evaluate interactions between variables:

- Factors : Solvent polarity (e.g., DMSO vs. ethanol), temperature (25–80°C), and catalyst loading (0–10 mol%).

- Response Surface Methodology (RSM) : Optimize synthetic yield or bioactivity using central composite design .

- Case Study : A 3 factorial design reduced reaction time by 40% in naphthol derivatization .

Q. How can computational tools enhance the study of this compound’s reaction mechanisms or environmental fate?

- Methodological Answer : Integrate multi-scale modeling approaches:

- Reaction Dynamics : Use COMSOL Multiphysics to simulate heat/mass transfer in batch reactors .

- Environmental Persistence : Apply EPI Suite to predict biodegradation half-life (e.g., BIOWIN models) or ECOSAR for aquatic toxicity .

- Quantum Mechanics : Gaussian 16 for transition-state analysis in oxidation pathways .

Q. What strategies are recommended for functionalizing this compound while preserving its core structure?

- Methodological Answer :

- Protective Group Chemistry : Temporarily block hydroxyl groups with acetyl or TMS ethers during alkylation/arylation .

- Regioselective Modifications : Leverage steric/electronic effects (e.g., Friedel-Crafts acylation at electron-rich positions) .

- Validation : Monitor regiochemistry via NOESY NMR or X-ray crystallography .

Q. How can researchers assess the ecological impact of this compound in laboratory-scale studies?

- Methodological Answer : Use tiered ecotoxicological testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.